molecular formula C21H18F2N2O B11076684 1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B11076684
M. Wt: 352.4 g/mol
InChI Key: QPILRGQKSNQKGG-UHFFFAOYSA-N
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Description

3-(2-Fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one is a complex organic compound characterized by the presence of fluorine atoms on both the aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a precursor compound containing both the aniline and phenyl groups, followed by the introduction of fluorine atoms through electrophilic fluorination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.

Scientific Research Applications

3-(2-Fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroanilino)-1-(2-chlorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one
  • 3-(2-Bromoanilino)-1-(2-bromophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one
  • 3-(2-Methoxyanilino)-1-(2-methoxyphenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

Uniqueness

The presence of fluorine atoms in 3-(2-fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18F2N2O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(2-fluoroanilino)-1-(2-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C21H18F2N2O/c22-15-9-4-6-11-17(15)24-20-14-8-2-1-3-12-18(14)25(21(20)26)19-13-7-5-10-16(19)23/h4-7,9-13,24H,1-3,8H2

InChI Key

QPILRGQKSNQKGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)N(C2=CC1)C3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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